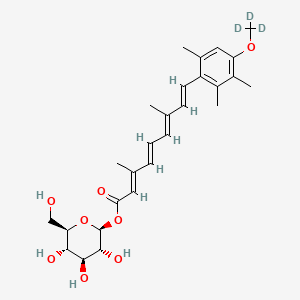

Acitretin-d3 O-beta-D-glucuronide

Description

Contextualizing Acitretin (B1665447) and its Metabolites in Chemical Biology

Acitretin is a second-generation oral retinoid that is the active metabolite of etretinate. wikipedia.org In the body, acitretin undergoes extensive metabolism. One of its primary metabolic pathways is isomerization to its 13-cis form, known as cis-acitretin. nih.govdrugbank.com Both acitretin and cis-acitretin are biologically active and are further metabolized into chain-shortened products and conjugates before being excreted. nih.govdrugbank.com The excretion of these compounds occurs through both feces (34% to 54%) and urine (16% to 53%). nih.govdrugbank.com

The chemical structures of acitretin and its key metabolites are fundamental to their biological activity and metabolic fate.

| Compound Name | Chemical Structure | Key Features |

| Acitretin | (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | A synthetic retinoid with a carboxylic acid functional group. |

| 13-cis-Acitretin | The 13-cis isomer of acitretin. | A major metabolite of acitretin formed through isomerization. |

| Acitretin-d3 O-beta-D-glucuronide | The glucuronide conjugate of deuterated acitretin. | A labeled metabolite formed through the attachment of glucuronic acid to the deuterated parent compound. |

The study of these molecules within the realm of chemical biology seeks to understand how their specific chemical properties influence their interactions with biological systems, including metabolic enzymes and receptors.

Fundamental Principles of Glucuronidation in Xenobiotic Biotransformation

Glucuronidation is a major Phase II metabolic reaction that plays a crucial role in the detoxification and elimination of a wide variety of substances, including drugs, pollutants, and endogenous compounds like bilirubin (B190676) and hormones. rsc.org This process involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine (B1682114) diphosphate-glucuronic acid (UDPGA), to a substrate. rsc.orgnih.gov The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). rsc.orgnih.gov

The addition of the highly polar glucuronic acid group significantly increases the water solubility of the substrate, making it more readily excretable in urine or bile. rsc.org Glucuronidation typically occurs on functional groups such as hydroxyls, carboxyls, amines, and thiols. iarc.fr In the case of acitretin, which possesses a carboxylic acid group, it serves as a substrate for UGT enzymes, leading to the formation of an acyl glucuronide. nih.govnih.gov

Retinoids, in general, are known to undergo glucuronidation as a means of regulating their cellular levels and facilitating their removal. nih.gov The formation of retinoyl-β-glucuronide, a metabolite of retinoic acid, has been shown to be a biologically active compound, suggesting that glucuronidation may not always be a simple inactivation step. wikipedia.orgnih.gov Research has indicated that several UGT isoforms are involved in the glucuronidation of various compounds, and in the context of acitretin, studies have shown that it can inhibit UGT1A9, suggesting a potential interaction with this specific enzyme. nih.govnih.gov

Methodological Significance of Stable Isotope Labeling in Advanced Metabolomics

The field of metabolomics, which aims to comprehensively study the small molecule metabolites in a biological system, relies heavily on advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. doi.orgumn.edu Stable isotope labeling has emerged as a powerful tool in these studies, providing deeper insights into metabolic pathways and fluxes. doi.orgnih.gov

By introducing a compound labeled with a stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can trace the metabolic fate of that compound through a biological system. doi.orgnih.gov The labeled compound and its metabolites can be distinguished from their endogenous, unlabeled counterparts by their difference in mass, which is readily detectable by mass spectrometry.

This compound is an example of a stable isotope-labeled metabolite. The "d3" in its name indicates that three hydrogen atoms in the acitretin molecule have been replaced with deuterium atoms. This labeling allows for its precise tracking and quantification in complex biological samples. The use of such labeled compounds is invaluable for:

Metabolite Identification: Confirming the identity of metabolites by observing the characteristic mass shift between the labeled and unlabeled forms. doi.org

Pathway Elucidation: Tracing the flow of atoms through metabolic pathways to understand how compounds are transformed. doi.org

Pharmacokinetic Studies: Accurately measuring the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C27H36O8 |

|---|---|

Molecular Weight |

491.6 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C27H36O8/c1-15(10-11-20-17(3)13-21(33-6)19(5)18(20)4)8-7-9-16(2)12-23(29)35-27-26(32)25(31)24(30)22(14-28)34-27/h7-13,22,24-28,30-32H,14H2,1-6H3/b9-7+,11-10+,15-8+,16-12+/t22-,24-,25+,26-,27+/m1/s1/i6D3 |

InChI Key |

HYNDLGJCORMORO-ULJGPOFISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)C)OC |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Derivatization of Acitretin D3 O Beta D Glucuronide

Synthetic Methodologies for Retinoyl O-beta-D-Glucuronides

The formation of retinoyl O-beta-D-glucuronides is a key metabolic pathway for retinoids. nih.govnih.gov The synthesis of these compounds can be achieved through several chemical routes.

Chemical Routes to Anomeric O-beta-D-Acyl Glucuronides

The synthesis of O-acyl glucuronides, including those of retinoids, often involves the coupling of a protected glucuronic acid derivative with the carboxylic acid of the aglycone. A common method involves activating the carboxylic acid of the retinoid, such as all-trans-retinoic acid, and reacting it with a protected glucuronic acid. For example, all-trans-retinoyl beta-glucuronide has been synthesized by reacting the tetrabutylammonium (B224687) salt of glucuronic acid with all-trans-retinoic acid via an imidazole (B134444) or triazole derivative, achieving high yields. nih.govtheadl.comnih.gov Another established method is the reaction of all-trans-retinol with methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-beta-D-glucopyran)uronate in the presence of silver carbonate, followed by hydrolysis to yield the retinyl beta-D-glucuronide. nih.gov These general strategies can be adapted for the synthesis of acitretin (B1665447) glucuronide.

Regioselective Glucuronidation Strategies

Glucuronidation in vivo is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being the primary enzyme responsible for the glucuronidation of retinoids in humans. nih.gov Achieving regioselectivity in chemical synthesis to form the 1-O-acyl glucuronide is critical. The use of protected glucuronic acid derivatives, where other hydroxyl groups are blocked, ensures that the coupling reaction occurs specifically at the anomeric C1 position of the glucuronic acid moiety. The choice of protecting groups and coupling agents is crucial to control the stereochemistry and achieve the desired beta-anomer, which is the naturally occurring configuration.

Deuteration Strategies for Acitretin Analogues

Isotopic labeling with deuterium (B1214612) is a powerful tool in metabolic research. The introduction of deuterium into a molecule creates a heavier version that can be distinguished by mass spectrometry, facilitating its use as an internal standard.

Site-Specific Deuterium Incorporation for Metabolite Tracing

The strategic placement of deuterium atoms at metabolically stable positions is essential to prevent their loss during metabolic processes. For acitretin, deuteration on the methoxy (B1213986) group of the aromatic ring (creating a -OCD3 group) is a common strategy. This position is generally not susceptible to cleavage during the primary metabolic transformations of acitretin, which mainly involve isomerization and side-chain degradation. who.int This site-specific deuteration allows for accurate tracing and quantification of the deuterated standard and, by extension, the non-deuterated analyte.

Synthetic Pathways for Acitretin-d3 Precursors

The synthesis of Acitretin-d3 begins with the preparation of a deuterated precursor. A key starting material is a deuterated version of 4-methoxy-2,3,6-trimethylbenzaldehyde. The synthesis of acitretin itself involves several steps, often starting from this benzaldehyde (B42025) derivative. google.com The side chain is typically constructed through a series of reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction, to build the polyene chain. google.com For the d3 analogue, the deuterated benzaldehyde would be carried through this synthetic sequence to produce Acitretin-d3.

One patented process for preparing acitretin involves reacting 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide with 3-formyl-crotonic acid butyl ester. google.com To synthesize the d3 analogue, the starting aryl component would be 5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide.

Characterization of Synthetic Intermediates and Final Conjugates

The identity and purity of the synthetic intermediates and the final Acitretin-d3 O-beta-D-glucuronide conjugate must be rigorously confirmed. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthetic intermediates and the final product. The absence of a signal for the methoxy protons in the ¹H NMR spectrum of Acitretin-d3 would confirm the successful incorporation of deuterium.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compounds, confirming their elemental composition. For this compound, the mass spectrum would show a molecular ion peak corresponding to the addition of the d3-glucuronide moiety to the acitretin structure.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. The retention time of the synthesized this compound can be compared to a non-deuterated standard if available.

The characterization of retinoyl glucuronides in biological samples has been established, often involving enzymatic hydrolysis with beta-glucuronidase to release the aglycone (retinoic acid or its isomers), which is then identified by HPLC. nih.gov A similar approach could be used to confirm the identity of the synthesized this compound.

Enzymology and Biotransformation Pathways of Acitretin Glucuronidation

UDP-Glucuronosyltransferase (UGT) Isoform Specificity in Retinoid Glucuronidation

The UDP-glucuronosyltransferase (UGT) superfamily of enzymes plays a pivotal role in the conjugation of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. This process is fundamental to the metabolism of numerous endogenous and exogenous compounds, including retinoids.

Identification of Key UGT Isoforms Catalyzing Acitretin (B1665447) O-Glucuronidation

While glucuronidation is a known metabolic pathway for Acitretin, specific UGT isoforms responsible for the direct O-glucuronidation of Acitretin have not been definitively identified in publicly available literature. However, research into the interaction of Acitretin with UGT isoforms provides significant insights. A notable study demonstrated that Acitretin acts as a competitive inhibitor of UGT1A9. nih.gov In this investigation, Acitretin was found to strongly inhibit the UGT1A9-mediated glucuronidation of probe substrates 4-methylumbelliferone (B1674119) and propofol (B549288), with a determined inhibition constant (Kᵢ) of 3.5 µM and 3.2 µM, respectively. nih.gov The study also highlighted that other major hepatic UGT isoforms were negligibly affected by Acitretin, suggesting a degree of specificity in its interaction with UGT1A9. nih.gov

Furthermore, studies on other retinoids indicate the involvement of the UGT2B7 isoform. For instance, UGT2B7 is the only human UGT isoform shown to glucuronidate all-trans retinoic acid (atRA) and its oxidized derivatives. nih.gov Given the structural similarities between atRA and Acitretin, it is plausible that UGT2B7 may also contribute to Acitretin glucuronidation, although direct evidence for this is currently lacking. The potential for multiple UGTs to be involved in the metabolism of a single substrate is well-documented, with factors such as tissue-specific expression influencing the predominant pathways. nih.gov

Substrate Binding and Catalytic Mechanisms of Relevant UGTs

The catalytic mechanism of UGTs is generally understood to follow a sequential ordered Bi-Bi reaction, where UDPGA binds to the enzyme first, followed by the aglycone substrate. researchgate.net The transfer of the glucuronic acid moiety then occurs via a nucleophilic attack by the functional group of the substrate (in this case, the carboxylic acid of Acitretin) on the anomeric carbon of the glucuronic acid.

For UGT1A9, the substrate binding pocket is formed predominantly by residues in the N-terminal domain. nih.gov The binding of substrates to UGT1A9 is influenced by factors such as hydrophobicity and the presence of aromatic rings and hydrogen bond donors. nih.gov The competitive inhibition of UGT1A9 by Acitretin suggests that Acitretin binds to the active site of the enzyme, preventing the binding of other substrates. nih.gov The interaction is likely governed by the physicochemical properties of Acitretin, including its aromatic ring system and carboxylic acid group.

The catalytic activity of UGTs can also be influenced by the formation of homo- and heterodimers. For instance, the co-expression of UGT1A9 with other UGT1A isoforms has been shown to alter the kinetic parameters of their respective substrates, indicating protein-protein interactions that can modulate enzyme function. nih.gov

Kinetic and Mechanistic Studies of Glucuronide Formation

The rate and extent of glucuronide formation are critical determinants of a drug's pharmacokinetic profile. These are characterized by enzyme kinetic parameters and can be influenced by factors such as isotopic labeling.

Enzyme Kinetics of Acitretin and its Glucuronide Conjugates

Impact of Isotopic Labeling on Glucuronidation Reaction Rates

The introduction of a stable isotope, such as deuterium (B1214612) (²H), into a drug molecule can alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.com The cleavage of a C-D bond requires more energy and therefore proceeds at a slower rate. juniperpublishers.com

In the context of Acitretin-d3 O-beta-D-glucuronide, the deuterium atoms are located on a methyl group. If this site is involved in metabolic pathways that are rate-limiting, deuteration could potentially slow down the metabolism of the compound, leading to a longer half-life and altered pharmacokinetic profile. nih.govresearchgate.net However, the impact of deuteration is not always straightforward and can depend on the specific metabolic pathway and the position of the deuterium atoms. researchgate.net For glucuronidation, which involves conjugation at the carboxylic acid group of Acitretin, the direct KIE at the deuterated methyl group would not be expected to be significant. However, deuteration could potentially lead to "metabolic shunting," where the metabolism is redirected towards alternative pathways if other metabolic routes are slowed. juniperpublishers.com Specific studies on the glucuronidation kinetics of Acitretin-d3 compared to non-deuterated Acitretin are required to quantify the precise impact of this isotopic labeling.

In Vitro Models for Glucuronide Biotransformation Studies

The study of drug metabolism, including glucuronidation, relies heavily on in vitro models that can replicate the enzymatic environment of the liver and other metabolically active tissues.

Human liver microsomes (HLMs) are a widely used in vitro tool for studying Phase I and Phase II metabolism. researchgate.net HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of UGTs. To overcome the latency of UGTs within the microsomal membrane, which can limit substrate access to the active site, pore-forming agents like alamethicin (B1591596) are often used. nih.govresearchgate.net Alamethicin disrupts the membrane integrity, allowing for maximal enzyme activity to be observed. nih.gov The addition of bovine serum albumin (BSA) to microsomal incubations has also been shown to enhance glucuronidation clearance in vitro by sequestering inhibitory free fatty acids. nih.gov

In addition to HLMs, other in vitro systems such as human kidney microsomes and intestinal microsomes are valuable for assessing the contribution of extrahepatic metabolism. nih.gov Recombinant UGTs expressed in cell lines (e.g., HEK293 cells) are also instrumental in identifying the specific isoforms responsible for the metabolism of a particular drug and in characterizing their individual kinetic properties. nih.gov These models provide a controlled environment to dissect the complex interactions between drugs and metabolizing enzymes.

Application of Isolated Microsomal Preparations

Isolated microsomal preparations, particularly from human liver (Human Liver Microsomes or HLMs), are a cornerstone in drug metabolism studies. These preparations contain a rich complement of drug-metabolizing enzymes, including UGTs, in a relatively intact membrane environment.

A significant study investigating the interaction of acitretin with UGT enzymes utilized HLMs to screen for inhibitory effects against various UGT isoforms. The research focused on the glucuronidation of probe substrates specific to different UGTs. Findings from this research revealed that acitretin exhibited a strong inhibitory effect on the activity of UGT1A9. nih.gov The inhibition was determined to be competitive, with a determined inhibition kinetic parameter (Ki) of 3.5 microM when using 4-methylumbelliferone as the probe substrate. nih.gov When propofol was used as the probe substrate for UGT1A9 in HLMs, a similar competitive inhibition was observed with a Ki value of 3.2 microM. nih.gov Notably, the study indicated that other UGT isoforms were only negligibly influenced by acitretin. nih.gov

This use of HLMs was crucial in identifying a specific interaction between acitretin and UGT1A9, highlighting the potential for drug-drug interactions with other drugs that are also metabolized by this enzyme.

While this study demonstrates how HLMs are used to understand acitretin's effect on UGT enzymes, direct research utilizing HLMs to identify the primary UGT enzymes responsible for the formation of acitretin glucuronide itself is not extensively documented in publicly available literature.

Use of Recombinant UGT Systems for Mechanistic Elucidation

To pinpoint the specific UGT isoforms responsible for a particular metabolic reaction, researchers often turn to recombinant UGT systems. This technique involves expressing a single, known human UGT isoform in a cell line that otherwise lacks UGT activity. By incubating the drug of interest with a panel of these individual recombinant UGTs, the specific enzyme(s) responsible for its metabolism can be identified.

While the scientific literature contains numerous examples of recombinant UGT systems being used to determine the metabolic pathways of various drugs, specific studies detailing the use of this method to elucidate the formation of this compound are not readily found. The general methodology, however, would involve incubating acitretin with a series of individual, expressed UGT enzymes and analyzing for the production of its glucuronide conjugate.

The table below illustrates a hypothetical application of this method for acitretin, based on common practices in drug metabolism research.

| Recombinant UGT Isoform | This compound Formation Rate (pmol/min/mg protein) | Relative Activity (%) |

|---|---|---|

| UGT1A1 | - | - |

| UGT1A3 | - | - |

| UGT1A4 | - | - |

| UGT1A6 | - | - |

| UGT1A9 | - | - |

| UGT2B7 | - | - |

| UGT2B15 | - | - |

This table represents a hypothetical experimental setup. The data fields are intentionally left blank as specific research findings on the UGT isoforms responsible for acitretin glucuronidation are not currently available in the reviewed literature.

The absence of specific data in this area indicates a gap in the current understanding of acitretin's metabolic profile and underscores the need for further research to fully characterize its glucuronidation pathway. Such studies would be invaluable for a more comprehensive assessment of this important therapeutic agent.

Advanced Analytical Methodologies for Acitretin D3 O Beta D Glucuronide

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry stands as a cornerstone for the structural elucidation and quantification of drug metabolites. For a complex molecule like Acitretin-d3 O-beta-D-glucuronide, high-resolution and tandem mass spectrometry techniques are indispensable.

High-resolution mass spectrometry is critical for unequivocally identifying this compound by providing a highly accurate mass measurement of the intact molecule. This precision allows for the determination of the elemental composition, distinguishing the analyte from other co-eluting compounds or endogenous matrix components that may have a similar nominal mass. The presence of the deuterium (B1214612) atoms (d3) necessitates this high level of mass accuracy for confirmation.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. The measured mass is compared against the theoretical exact mass of the protonated or deprotonated molecule, providing a high degree of confidence in its identification.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₇H₃₁D₃O₅ |

| Theoretical Monoisotopic Mass | 459.2493 |

| Ion Adduct (Positive Ion Mode) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 460.2566 |

| Hypothetical Measured m/z | 460.2561 |

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of this compound. In a typical MS/MS experiment, the precursor ion (the intact molecule) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure.

For this compound, a key fragmentation pathway is the cleavage of the glucuronide bond. technologynetworks.com This results in a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da). acs.org Further fragmentation of the remaining deuterated acitretin (B1665447) aglycone provides additional structural confirmation.

Table 2: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Description of Neutral Loss |

|---|---|---|

| 460.3 | 284.2 | Loss of glucuronic acid (C₆H₈O₆) |

| 460.3 | 266.2 | Loss of glucuronic acid and water (C₆H₁₀O₇) |

While CID is a widely used fragmentation technique, it can sometimes be insufficient for determining the exact location of the glucuronide linkage, as the bond is often labile and breaks easily. technologynetworks.com Electron Activated Dissociation (EAD) is an alternative fragmentation method that provides more detailed structural information. nih.govsciex.com

EAD utilizes electron-based fragmentation, which can cleave different bonds compared to CID, often preserving the fragile glycosidic bond while inducing fragmentation across the aglycone or the glucuronic acid ring itself. cellculturedish.com This provides unique product ions that can pinpoint the exact attachment site of the glucuronide group on the acitretin molecule. nih.gov This is particularly advantageous for distinguishing between potential isomers. cellculturedish.com The ability of EAD to generate unique product ions via orthogonal fragmentation allows for a more confident and accurate determination of the metabolite's structure compared to CID alone. nih.gov

Chromatographic Separation Techniques

Effective chromatographic separation is crucial to isolate this compound from its parent drug, other metabolites, and endogenous compounds prior to mass spectrometric analysis.

The development of a robust liquid chromatography method is a foundational step for the reliable quantification of this compound. Reversed-phase liquid chromatography (RPLC) is a commonly employed technique for the analysis of drug glucuronides. researchgate.net

Due to the increased polarity imparted by the glucuronic acid moiety, the retention time of the glucuronide metabolite is typically shorter than that of the parent compound, acitretin, on a standard C18 column. Method development involves optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acidic modifier like formic acid), the gradient elution profile, and the column temperature to achieve optimal separation and peak shape. chromatographyonline.comnih.gov The use of a stable isotope-labeled internal standard, such as this compound itself, is standard practice in quantitative bioanalysis to correct for matrix effects and variations in instrument response. nih.gov

Table 3: Example LC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

In complex metabolic studies, there is a possibility of forming isomeric glucuronides where the glucuronic acid is attached at different positions on the parent drug. To ensure that the correct isomer is being quantified, orthogonal chromatographic approaches can be employed. chromatographyonline.com This involves using two different chromatographic systems with different separation mechanisms to confirm the purity of the analyte peak.

For instance, a sample could be analyzed on a standard C18 column (where separation is based on hydrophobicity) and then on a pentafluorophenyl (PFP) column (which offers different selectivity through pi-pi and dipole-dipole interactions). mdpi.com Another orthogonal approach is to use hydrophilic interaction liquid chromatography (HILIC), where polar compounds like glucuronides are more strongly retained than in RPLC. sonar.ch If the peak corresponding to this compound remains a single, sharp peak with the same mass under these different conditions, it provides strong evidence of its isomeric purity.

Table 4: Comparison of Orthogonal Chromatographic Modes for Glucuronide Analysis

| Chromatographic Mode | Principle of Separation | Retention of Glucuronide | Application |

|---|---|---|---|

| Reversed-Phase (RPLC) | Primarily hydrophobic interactions | Less retained than parent drug | Standard method for drug and metabolite analysis researchgate.net |

| Hydrophilic Interaction (HILIC) | Partitioning into a water-enriched layer on a polar stationary phase | More retained than parent drug | Separation of polar compounds, orthogonal to RPLC sonar.ch |

{"answer":"### \n\nthis compound is a labeled metabolite of the synthetic retinoid, acitretin. pharmaffiliates.com As a deuterated analog, it serves as a critical tool in various analytical and research applications, particularly in pharmacokinetic and metabolic studies of acitretin. The strategic incorporation of deuterium atoms necessitates advanced analytical techniques for its characterization and quantification. This article explores the sophisticated methodologies employed for the structural elucidation and quantitative analysis of this specific compound.\n\n### 4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation \n\nNuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. nih.gov For a complex molecule like this compound, which features a polyene chain, an aromatic ring, and a glucuronide moiety, NMR provides detailed information about the connectivity and spatial arrangement of atoms. nih.gov\n\n#### 4.3.1. Deuterium NMR for Confirmation of Isotopic Labeling Position \n\nDeuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. wikipedia.org Its primary role in the analysis of this compound is to confirm the precise location of the deuterium atoms. wikipedia.org Unlike proton (¹H) NMR, which would show the absence of signals at the deuterated positions, ²H NMR provides a direct signal from the deuterium atoms themselves. wikipedia.orgsigmaaldrich.com\n\nThe natural abundance of deuterium is very low (approximately 0.015%), meaning that a ²H NMR spectrum of an unlabeled compound would show virtually no signal. wikipedia.orgnih.gov Therefore, the observation of strong peaks in the ²H NMR spectrum of this compound definitively confirms the successful isotopic enrichment. wikipedia.org The chemical shift of the deuterium signal is analogous to the proton chemical shift at the same position, allowing for the assignment of the deuterium label to a specific site in the molecule, in this case, the methoxy (B1213986) group attached to the phenyl ring. sigmaaldrich.com\n\nKey Features of Deuterium NMR: \n\n| Feature | Description |\n| :--- | :--- |\n| Direct Detection | Observes the deuterium nucleus directly, providing unambiguous confirmation of labeling. wikipedia.org |\n| Low Natural Abundance | Results in minimal background signal, making it ideal for analyzing enriched compounds. wikipedia.orgnih.gov |\n| Chemical Shift Equivalence | The chemical shift of ²H is very similar to that of ¹H in the same chemical environment, aiding in spectral assignment. wikipedia.org |\n| Quantitative Potential | Under appropriate experimental conditions, the integrated intensity of the ²H NMR signal can be used to determine the level of deuterium enrichment. sigmaaldrich.com |\n\n#### 4.3.2. Multi-Dimensional NMR for Complete Structural Assignment \n\nWhile one-dimensional (1D) NMR provides initial structural information, complex molecules often exhibit signal overlap, making complete assignment challenging. nih.gov Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the complete and unambiguous structural elucidation of this compound. nih.gov\n\n* ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the spin systems within the polyene chain and the glucuronide ring.\n* ¹H-¹³C HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. This provides a clear map of the C-H bonds in the molecule.\n* ¹H-¹³C HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for connecting the different structural fragments of the molecule, such as linking the acitretin aglycone to the glucuronide moiety and confirming the position of the glucuronidation.\n\nBy combining the information from these multi-dimensional NMR experiments, a complete and detailed structural assignment of this compound can be achieved.\n\nCommon Multi-Dimensional NMR Techniques: \n\n| Technique | Information Provided |\n| :--- | :--- |\n| COSY | ¹H-¹H correlations, identifies adjacent protons. nih.gov |\n| HSQC | ¹H-¹³C one-bond correlations, maps C-H bonds. nih.gov |\n| HMBC | ¹H-¹³C multiple-bond correlations, connects structural fragments. nih.gov |\n\n### 4.4. Role of Stable Isotope-Labeled Standards in Quantitative Analysis \n\nQuantitative analysis of drug metabolites in biological matrices is often performed using liquid chromatography-mass spectrometry (LC-MS). thermofisher.com The use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and precise quantification in such assays. nih.govyoutube.com this compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, Acitretin O-beta-D-glucuronide.\n\nThe key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties during sample preparation and analysis. nih.gov This includes extraction efficiency, ionization efficiency in the mass spectrometer source, and fragmentation behavior. nih.gov Any sample loss or variation in instrument response that affects the analyte will similarly affect the internal standard. nih.gov By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, even in complex biological matrices where matrix effects can be significant. nih.gov\n\nResearch has shown that for quantitative LC-MS/MS analysis, stable isotope-labeled internal standards are essential for correcting inter-individual variability in recovery from biological samples like plasma. nih.gov This is particularly important for compounds like retinoids, where accurate measurement in biological samples is crucial for understanding their homeostasis and metabolic fate. thermofisher.comnih.gov\n\nAdvantages of Using Stable Isotope-Labeled Standards: \n\n| Advantage | Description |\n| :--- | :--- |\n| Co-elution | The labeled standard and the analyte have nearly identical chromatographic retention times. nih.gov |\n| Similar Physicochemical Properties | Ensures that the standard behaves like the analyte during extraction and ionization. nih.govyoutube.com |\n| Correction for Matrix Effects | Compensates for signal suppression or enhancement caused by other components in the sample. nih.gov |\n| Improved Accuracy and Precision | Leads to more reliable and reproducible quantitative results. nih.govyoutube.com |\n\nTable of Compounds Mentioned: \n\n| Compound Name |\n| :--- |\n| this compound |\n| Acitretin |\n| Acitretin O-beta-D-glucuronide |"}

Biochemical Role and Mechanistic Investigations of Acitretin O Beta D Glucuronide

Exploration of Metabolic Fate in Experimental Systems (Excluding Clinical Human Data)

The metabolic journey of acitretin (B1665447), a second-generation systemic retinoid, culminates in part with the formation of its glucuronide conjugate. This biotransformation is a critical step in its elimination from the body. Experimental studies, primarily in vitro and in animal models, have provided foundational insights into the behavior of Acitretin O-beta-D-glucuronide.

Acyl glucuronides, the class of metabolites to which Acitretin O-beta-D-glucuronide belongs, are known to be reactive metabolites. nih.govnih.gov Their stability is a key factor influencing their biological activity and potential for covalent binding to proteins. nih.gov Studies on related retinoid glucuronides have shown that they can undergo hydrolysis, releasing the parent compound. For instance, retinoyl beta-glucuronide, a naturally occurring metabolite of vitamin A, has been observed to partially hydrolyze to retinoic acid in in vitro systems. nih.govnih.govcolab.ws This suggests that Acitretin O-beta-D-glucuronide could potentially be cleaved back to acitretin by β-glucuronidases present in tissues. nih.gov

| Condition | Observation | Remaining Acitretin (%) | Kinetic Model |

|---|---|---|---|

| Acidic Hydrolysis | Significant degradation | 41.1 | Pseudo-first-order |

| Basic Hydrolysis | More stable than under acidic conditions | 72.8 | - |

| Neutral Hydrolysis | Relatively stable | 95.7 | - |

| Photolytic (Sunlight) | Unstable | 66.7 | Pseudo-first-order |

| Photolytic (UV Light) | Unstable | 78.9 | Pseudo-first-order |

| Thermal Stress | Stable | 91.5 | - |

| Oxidative (Peroxide) Stress | Degradation observed | 79.0 | - |

Data derived from studies on acitretin degradation kinetics. nih.govresearchgate.net

The inherent reactivity of acyl glucuronides involves intramolecular rearrangement and hydrolysis, which can impact their biological half-life and interaction with macromolecules. nih.gov The development of in vitro screening models using microsomal proteins and human plasma helps in assessing the degradation kinetics of these metabolites. nih.gov

In animal models, glucuronidation is a confirmed pathway for acitretin metabolism. who.int Studies in rats have been particularly informative. Following administration, acitretin is metabolized in the liver, where it undergoes several transformations, including glucuronidation. who.intnih.gov In isolated perfused rat liver experiments, both acitretin and its isomer, isoacitretin, were found to undergo glucuronidation as a major metabolic route. who.int

The resulting glucuronide conjugates, along with other metabolites, are then eliminated from the body. nih.govdrugbank.com Excretion occurs via both the fecal (34% to 54%) and urinary (16% to 53%) routes. nih.govdrugbank.com This indicates that Acitretin O-beta-D-glucuronide is formed as a water-soluble metabolite to facilitate its removal. nih.goviarc.fr In rats, intravenously administered radiolabelled acitretin resulted in the detection of its metabolite, 13-cis-acitretin, in all tissues, highlighting the distribution and subsequent metabolism that leads to conjugates like glucuronides for excretion. who.int

| Metabolic Process | Description | Key Organ/System | Animal Model |

|---|---|---|---|

| Isomerization | Conversion of acitretin to its 13-cis isomer, isoacitretin. This is a primary initial step. | Systemic | General, including rats nih.govdrugbank.com |

| Glucuronidation | Conjugation with glucuronic acid to form Acitretin O-beta-D-glucuronide for excretion. | Liver who.int | Rat who.intnih.gov |

| Chain Shortening | Metabolism into breakdown products with shorter side-chains. | Liver | General drugbank.comiarc.fr |

| Excretion | Elimination of metabolites and conjugates. | Bile, Kidneys | Rat nih.govdrugbank.com |

Interplay between Glucuronidation and Other Retinoid Metabolic Pathways

The formation of Acitretin O-beta-D-glucuronide does not occur in isolation. It is part of a complex network of metabolic pathways that collectively manage the activity and concentration of retinoids in the body.

The primary metabolic pathway for acitretin begins with isomerization to its 13-cis form, known as isoacitretin. nih.govdrugbank.com This initial step precedes further metabolism, including glucuronidation. Besides isomerization and glucuronidation, acitretin and other retinoids are subject to oxidative metabolism, often mediated by cytochrome P-450 (CYP) enzymes, and chain-shortening reactions that lead to smaller, excretable products. drugbank.comiarc.frnih.gov

A notable and clinically significant competitive pathway is the esterification of acitretin back to etretinate, which can occur in the presence of ethanol. nih.govnih.gov This is a process of reverse metabolism, as acitretin itself is the active metabolite of etretinate. nih.gov The regulation of these competing pathways determines the relative concentrations of acitretin, its isomers, and its various metabolites, including the glucuronide conjugate.

Retinoid homeostasis is the process by which the body maintains a stable internal environment of vitamin A and its metabolites to ensure proper cellular function. nih.gov Glucuronidation plays a crucial role in this regulatory system. As a Phase II metabolic reaction, it serves to increase the water solubility of retinoids and their metabolites, thereby facilitating their clearance and preventing excessive accumulation. nih.gov

The formation of retinoid glucuronides is not solely an elimination pathway. Water-soluble glucuronides of both retinol (B82714) and retinoic acid are present in the circulation and are considered transport forms. nih.gov It has been proposed that these glucuronides can be hydrolyzed by tissue β-glucuronidases at target sites, releasing the active retinoid and thus serving as a source for cellular activity. nih.gov In this manner, the formation and hydrolysis of Acitretin O-beta-D-glucuronide could contribute to the spatiotemporal regulation of retinoid signaling, a key aspect of maintaining retinoid homeostasis. nih.gov By converting the active compound to an excretable form, glucuronidation helps to precisely control the levels of biologically active retinoids required for processes like cell differentiation and proliferation. nih.govnih.gov

Theoretical and Computational Approaches to Glucuronide Reactivity

While specific computational studies on Acitretin-d3 O-beta-D-glucuronide are not prominent in the literature, theoretical and computational chemistry offers powerful tools to investigate the reactivity of the broader class of acyl glucuronides. nih.govchemrxiv.org These metabolites have been linked to adverse drug reactions due to their intrinsic chemical reactivity. nih.gov

Computational modeling, particularly using density functional theory (DFT), has been employed to understand the degradation of acyl glucuronides. nih.gov These models can calculate the activation energies for reactions such as intramolecular transacylation (acyl migration), where the acyl group moves from the 1-β position to other hydroxyl groups on the glucuronic acid moiety. nih.gov Research has shown a close correlation between the calculated activation energy for this reaction and the experimentally observed degradation rate of the 1-β anomer. nih.gov

Furthermore, computational approaches can elucidate the structural factors that influence reactivity, such as the role of hydrogen bonding within the molecule. nih.gov By comparing the geometries of different glucuronide conjugates, researchers can gain insights into the differences in their stability and reactivity. nih.gov These theoretical models are becoming increasingly valuable in drug discovery and development for predicting the behavior of acyl glucuronide metabolites and assessing the potential risks associated with their formation. nih.gov

Emerging Research Directions and Methodological Innovations

Development of Novel Synthetic Approaches for Complex Glucuronide Metabolites

The synthesis of glucuronide metabolites, particularly those of complex molecules like Acitretin (B1665447), presents significant chemical challenges. The inherent instability of acyl glucuronides and the stereochemical complexity of the glucuronic acid moiety necessitate innovative synthetic strategies.

Chemical Synthesis: Traditional methods often involve the coupling of a protected glucuronic acid donor with the aglycone (the non-sugar part of the molecule). However, the presence of multiple reactive functional groups in molecules like Acitretin requires sophisticated protecting group strategies to achieve regioselectivity and high yields. Recent advancements focus on the development of more efficient coupling reagents and milder deprotection conditions to preserve the integrity of the final product. For instance, the use of glycosyl trichloroacetimidates or thioglycosides as donors has shown promise in improving reaction efficiency and stereocontrol.

Enzymatic and Chemoenzymatic Synthesis: To overcome the limitations of purely chemical synthesis, researchers are increasingly turning to enzymatic and chemoenzymatic approaches. acs.orgnih.govnih.gov These methods utilize UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo, to catalyze the formation of the glucuronide bond with high specificity. youtube.comyoutube.com Recombinant UGTs expressed in microbial or insect cell systems can be used to produce glucuronide metabolites on a preparative scale. researchgate.net Chemoenzymatic strategies combine chemical synthesis steps with enzymatic reactions, offering a powerful approach to generate complex metabolites that are difficult to access through traditional chemistry alone. acs.org

Table 1: Comparison of Synthetic Approaches for Glucuronide Metabolites

| Approach | Advantages | Disadvantages |

| Chemical Synthesis | Scalable, well-established principles. | Often requires extensive protecting group manipulation, can lead to side products, harsh conditions may degrade sensitive molecules. |

| Enzymatic Synthesis | High regio- and stereoselectivity, mild reaction conditions. | Enzyme availability and stability can be limiting, substrate scope may be narrow. |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymatic reactions. | Can be more complex to develop and optimize. |

Advanced Isotopic Labeling Strategies for Comprehensive Metabolomic Profiling

Isotopically labeled compounds like Acitretin-d3 O-beta-D-glucuronide are indispensable for modern metabolomic studies. The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), allows for the precise quantification of metabolites in complex biological matrices and the elucidation of metabolic pathways.

Site-Specific Labeling: The strategic placement of deuterium atoms within the Acitretin molecule is a key aspect of advanced isotopic labeling. For Acitretin-d3, the three deuterium atoms on the methoxy (B1213986) group provide a distinct mass shift that facilitates its differentiation from the endogenous, unlabeled metabolite in mass spectrometry-based analyses. This allows for its use as an internal standard for accurate quantification. nih.govmdpi.comcerilliant.com

Stable Isotope Labeling by Carbon-13 and Nitrogen-15 (B135050): Beyond deuterium, the use of other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) is expanding. metsol.com These isotopes can be incorporated into the backbone of drug molecules, providing more robust labels that are less susceptible to metabolic exchange. chemicalsknowledgehub.com Such multi-isotope labeling strategies enable more sophisticated metabolic flux analysis, offering a dynamic view of how a drug and its metabolites are processed in a biological system. nih.gov

Table 2: Common Stable Isotopes in Metabolomic Research

| Isotope | Natural Abundance (%) | Key Applications in Drug Metabolism |

| Deuterium (²H) | 0.015 | Internal standards for quantification, mechanistic studies of metabolic pathways. nih.govresearchgate.net |

| Carbon-13 (¹³C) | 1.1 | Metabolic flux analysis, elucidation of biosynthetic pathways, robust internal standards. nih.govacs.org |

| Nitrogen-15 (¹⁵N) | 0.37 | Tracing nitrogen-containing metabolites, studying protein and nucleotide metabolism. metsol.com |

| Oxygen-18 (¹⁸O) | 0.20 | Investigating oxidation and hydrolysis reactions. |

High-Throughput Systems for Glucuronidation Enzyme Screening and Characterization

Identifying which UGT enzymes are responsible for the glucuronidation of a drug is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. High-throughput screening (HTS) systems have revolutionized this process.

Recombinant Enzyme Panels: A common approach involves screening the drug candidate against a panel of recombinant human UGT enzymes expressed in a suitable host system. nih.gov The formation of the glucuronide metabolite is then detected, typically by liquid chromatography-mass spectrometry (LC-MS). This allows for the rapid identification of the primary UGT isoforms involved in the metabolism of the drug.

Fluorescence-Based Assays: To further increase throughput, fluorescence-based assays have been developed. nih.gov These assays often utilize a pro-fluorescent probe substrate that, upon glucuronidation, releases a fluorescent molecule. A test compound that competes for the same enzyme will inhibit the fluorescence signal, providing a rapid indication of its potential as a UGT substrate or inhibitor.

Cell-Based Assays: Engineered cell lines that overexpress specific UGT enzymes are also valuable tools. These systems provide a more physiologically relevant environment for studying glucuronidation and can be used in a high-throughput format to screen compound libraries.

Table 3: Methodologies for UGT Enzyme Screening

| Method | Principle | Throughput | Information Provided |

| Recombinant Enzyme Panels with LC-MS | Incubation of drug with individual UGT enzymes followed by detection of the glucuronide metabolite. | Medium | Identification of specific UGT isoforms involved, kinetic parameters. nih.gov |

| Fluorescence-Based Assays | Competition between the drug and a fluorescent probe for the UGT enzyme. | High | Rapid identification of potential UGT substrates or inhibitors. nih.gov |

| Cell-Based Assays | Use of engineered cells overexpressing specific UGTs to assess glucuronidation. | High | Assessment of glucuronidation in a cellular context. |

Computational Modeling of Glucuronide-Enzyme Interactions and Metabolic Pathways

In recent years, computational modeling has emerged as a powerful tool to complement experimental approaches in the study of drug metabolism. These in silico methods can predict metabolic fate and rationalize observed experimental results at a molecular level.

Molecular Docking: This technique predicts the preferred binding orientation of a drug molecule within the active site of a UGT enzyme. nih.gov For a complex molecule like Acitretin, docking studies can help to visualize how it fits into the enzyme's binding pocket and identify the key amino acid residues involved in the interaction. This information can explain the observed regioselectivity of glucuronidation.

Pharmacophore Modeling and QSAR: Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific UGT isoform. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structure of a series of compounds with their metabolic activity. These models can be used to predict whether a new compound is likely to be a substrate for a particular UGT enzyme. nih.govnih.gov

Table 4: Computational Approaches in Glucuronidation Research

| Approach | Description | Application to this compound |

| Molecular Docking | Predicts the binding mode of a ligand in the active site of a protein. | Understanding the interaction between Acitretin and specific UGT isoforms. nih.gov |

| Pharmacophore Modeling | Defines the 3D features necessary for binding to a receptor. | Predicting the UGT substrate potential of Acitretin and related retinoids. nih.gov |

| QSAR | Correlates chemical structure with biological activity. | Predicting the rate of glucuronidation for new retinoid analogues. nih.gov |

| Metabolic Pathway Modeling | Simulates the flow of metabolites through a biological system. | Predicting the overall disposition of Acitretin and its glucuronide metabolite. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.